Boc-Ser(Tos)-OMe
Overview
Description
Boc-Ser(Tos)-OMe is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a toluene-4-sulfonyl (tosyl) group, and a propionic acid methyl ester moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Tos)-OMe typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Tosylate: The hydroxyl group is converted to a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the tosylate.
Deprotection: Free amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Boc-Ser(Tos)-OMe is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the modification of biomolecules for studying protein-protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Ser(Tos)-OMe involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group during synthetic transformations, while the tosylate group acts as a good leaving group in substitution reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid ethyl ester
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid isopropyl ester
Uniqueness
The uniqueness of Boc-Ser(Tos)-OMe lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, particularly in the synthesis of peptides and other biologically active molecules.
Properties
Molecular Formula |
C16H23NO7S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19) |
InChI Key |
VVBLIPVUGGNLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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